molecular formula C12H16BrNO2 B1484221 benzyl N-(2-bromoethyl)-N-ethylcarbamate CAS No. 2168031-88-5

benzyl N-(2-bromoethyl)-N-ethylcarbamate

Cat. No.: B1484221
CAS No.: 2168031-88-5
M. Wt: 286.16 g/mol
InChI Key: HBQRIPGMKUDLEY-UHFFFAOYSA-N
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Description

Structural Chemistry and Physicochemical Properties

Molecular Structure and Configuration

Benzyl N-(2-bromoethyl)-N-ethylcarbamate possesses the molecular formula C₁₂H₁₆BrNO₂ with a molecular weight of 286.16 grams per mole. The compound features a carbamate functional group as its central structural motif, with the nitrogen atom bearing three distinct substituents: a benzyl group, a 2-bromoethyl chain, and an ethyl group. This tri-substituted configuration distinguishes it from simpler carbamate derivatives and introduces significant steric considerations that influence its overall molecular geometry.

The benzyl ester portion of the molecule consists of a benzyloxycarbonyl protecting group, which is commonly employed in peptide synthesis and serves as a stable yet removable protecting group under specific reaction conditions. The presence of the aromatic benzyl ring contributes to the compound's overall lipophilicity and provides potential sites for π-π interactions with other aromatic systems. The 2-bromoethyl substituent introduces a reactive halogen functionality that can participate in nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate.

The carbamate carbonyl group adopts a planar configuration due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This planarity restricts rotation around the nitrogen-carbonyl bond and creates the potential for geometric isomerism about the nitrogen center. The ethyl substituent on nitrogen further complicates the stereochemical landscape by introducing additional steric bulk that can influence the preferred conformational arrangements of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, revealing the complex magnetic environment created by its multiple substituents. The aromatic region of the proton nuclear magnetic resonance spectrum typically displays characteristic signals for the benzyl aromatic protons, appearing as a multiplet in the range of 7.2 to 7.4 parts per million. These signals reflect the electronic environment of the benzene ring and can provide information about any substituent effects or conformational preferences that influence the aromatic system.

The benzyl methylene protons appear as a distinctive singlet or complex multiplet around 5.1 to 5.2 parts per million, representing the two equivalent protons of the oxygen-bearing carbon adjacent to the aromatic ring. The chemical shift of these protons is significantly deshielded due to the electron-withdrawing effect of the adjacent oxygen atom and the aromatic ring system. The integration pattern and coupling constants observed for these signals can provide valuable information about the conformational behavior of the benzyl ester group.

The bromoethyl chain contributes two distinct sets of signals in the aliphatic region of the spectrum. The methylene protons adjacent to the bromine atom typically appear as a triplet around 3.4 to 3.6 parts per million, while the methylene protons attached to nitrogen resonate as a triplet in the range of 3.6 to 3.8 parts per million. The coupling pattern between these adjacent methylene groups provides confirmation of the intact bromoethyl chain structure and can reveal information about conformational preferences along the alkyl chain.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within this compound. The carbamate carbonyl stretch represents one of the most diagnostic features, typically appearing as a strong absorption band around 1690 to 1720 wavenumbers. The exact position of this absorption can provide information about the electronic environment of the carbonyl group and any hydrogen bonding interactions that may be present in the solid state or solution.

The aromatic carbon-carbon stretching vibrations from the benzyl group contribute multiple absorption bands in the region between 1450 and 1600 wavenumbers. These aromatic stretching modes, combined with the characteristic out-of-plane bending vibrations appearing around 700 to 800 wavenumbers, confirm the presence of the monosubstituted benzene ring system. The intensity and exact positioning of these bands can provide information about the electronic coupling between the aromatic ring and the carbamate functionality.

Carbon-hydrogen stretching vibrations appear in the region between 2800 and 3100 wavenumbers, with distinct patterns for aromatic and aliphatic carbon-hydrogen bonds. The aromatic carbon-hydrogen stretches typically appear around 3030 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the ethyl and bromoethyl groups contribute absorption bands in the range of 2850 to 2950 wavenumbers. The relative intensities of these absorptions reflect the proportion of aromatic to aliphatic hydrogen atoms in the molecule.

Mass Spectrometry

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and valuable fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 286.16, corresponding to the intact molecular formula C₁₂H₁₆BrNO₂. The isotope pattern associated with this molecular ion reflects the presence of bromine, which exhibits characteristic isotope peaks separated by two mass units due to the natural abundance of bromine-79 and bromine-81 isotopes.

Fragmentation patterns in mass spectrometry reveal the preferred cleavage pathways under ionization conditions. Common fragment ions include the loss of the bromoethyl group, resulting in a fragment at mass-to-charge ratio 179, corresponding to the benzyl ethylcarbamate portion of the molecule. Additional fragmentation may occur through loss of the benzyl group, producing fragments that retain the bromoethyl and ethyl substituents attached to the carbamate nitrogen.

The base peak in the mass spectrum often corresponds to the benzyl cation at mass-to-charge ratio 91, which is a particularly stable fragment due to the resonance stabilization provided by the aromatic ring system. This fragmentation pattern is characteristic of benzyl-containing compounds and provides strong evidence for the presence of the benzyl ester functionality. Other significant fragment ions may include the tropylium ion at mass-to-charge ratio 91 and various rearrangement products that reflect the complex fragmentation pathways possible with this multi-functional molecule.

Physical Properties

Solubility Parameters

The solubility characteristics of this compound reflect its amphiphilic nature, containing both hydrophilic carbamate functionality and lipophilic aromatic and alkyl components. The compound demonstrates moderate solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, where the carbamate group can participate in hydrogen bonding interactions with the solvent molecules. The presence of the aromatic benzyl group enhances solubility in moderately polar solvents like ethyl acetate and chloroform.

Water solubility is limited due to the predominance of hydrophobic structural features, including the benzyl aromatic ring and the alkyl substituents. The bromine atom contributes to the overall molecular polarizability but does not significantly enhance water solubility due to its weak hydrogen bonding capability. Solubility in aqueous media can be enhanced through the use of co-solvents or by adjusting solution pH to influence the ionization state of the carbamate nitrogen, although the compound does not possess readily ionizable functional groups under normal physiological conditions.

The logarithmic partition coefficient between octanol and water provides a quantitative measure of the compound's lipophilicity, with estimated values suggesting moderate to high lipophilic character. This lipophilicity profile influences the compound's behavior in biological systems and affects its potential for membrane permeation and tissue distribution. The balance between hydrophilic and lipophilic character makes this compound suitable for applications requiring moderate solubility in both aqueous and organic media.

Thermal Stability

Thermal stability analysis reveals that this compound exhibits moderate stability under normal storage and handling conditions, with decomposition typically occurring at elevated temperatures above 150 degrees Celsius. The primary decomposition pathways involve cleavage of the carbamate bond, with loss of carbon dioxide and formation of the corresponding amine and alcohol fragments. The bromoethyl substituent may also undergo elimination reactions at elevated temperatures, leading to the formation of vinyl derivatives and hydrogen bromide.

Differential scanning calorimetry studies indicate that the compound does not exhibit a distinct melting point but rather undergoes gradual softening and decomposition over a temperature range. This behavior is characteristic of many substituted carbamates and reflects the complex intermolecular interactions present in the solid state. The absence of a sharp melting point suggests that the compound may exist as an amorphous solid or exhibit polymorphic behavior under different crystallization conditions.

Thermogravimetric analysis provides quantitative information about mass loss as a function of temperature, revealing the sequential loss of different molecular fragments during thermal decomposition. Initial mass loss typically corresponds to the evolution of small molecules such as hydrogen bromide or ethylene, followed by more extensive decomposition involving cleavage of the carbamate functionality. The thermal stability profile is important for determining appropriate storage conditions and processing parameters for synthetic applications.

Crystalline Properties

The crystalline properties of this compound are influenced by the complex intermolecular interactions possible between molecules containing multiple functional groups. The carbamate carbonyl oxygen can serve as a hydrogen bond acceptor, while the aromatic benzyl ring can participate in π-π stacking interactions with neighboring molecules. These intermolecular forces contribute to the overall crystal packing arrangement and influence the physical properties of the solid material.

Crystal structure determination, when available, reveals the three-dimensional arrangement of molecules within the unit cell and provides detailed information about bond lengths, bond angles, and intermolecular contacts. The conformation adopted by the molecule in the crystal structure may differ from the preferred solution-phase conformation due to crystal packing forces and intermolecular interactions. Analysis of crystal structures can reveal the presence of conformational polymorphs or different packing arrangements that result in distinct physical properties.

The crystalline material typically appears as a white to off-white solid with moderate stability under ambient conditions. Crystal habit and morphology can vary depending on crystallization conditions, including solvent choice, temperature, and cooling rate. The presence of the bromine atom introduces heavy atom character that can influence crystal packing through halogen bonding interactions with electron-rich regions of neighboring molecules. These interactions can stabilize specific crystal forms and influence the overall physical properties of the crystalline material.

Conformational Analysis

Syn-Anti Isomerism in N-Substituted Carbamates

This compound exhibits complex conformational behavior due to restricted rotation around the carbamate nitrogen-carbon bond, leading to the possibility of syn and anti geometric isomers. In N-substituted carbamates, the barrier to rotation around the nitrogen-carbonyl carbon bond is typically 12 to 20 kilocalories per mole, resulting in slow interconversion between conformational isomers on the nuclear magnetic resonance timescale at room temperature. This restricted rotation arises from partial double bond character resulting from resonance delocalization between the nitrogen lone pair and the carbonyl π-system.

The syn isomer refers to the conformation where the larger substituent on nitrogen is oriented on the same side as the carbonyl oxygen, while the anti isomer has these groups on opposite sides. For this compound, the relative positioning of the benzyl ester group, bromoethyl chain, and ethyl substituent creates multiple possible syn and anti arrangements. The preferred conformation depends on the relative steric interactions between these substituents and any stabilizing interactions such as intramolecular hydrogen bonding or π-π interactions.

Variable temperature nuclear magnetic resonance studies can provide information about the activation energy for interconversion between syn and anti isomers. At elevated temperatures, the rate of interconversion increases, leading to coalescence of separate signals for the different isomers into averaged signals representing rapid exchange. Analysis of the coalescence temperature and line shape changes provides quantitative information about the energy barrier for rotation and the relative populations of different conformational isomers.

Rotational Energy Barriers

The rotational energy barriers in this compound involve multiple sites of restricted rotation, each contributing to the overall conformational complexity of the molecule. The primary barrier involves rotation around the carbamate nitrogen-carbonyl carbon bond, which exhibits partial double bond character due to resonance stabilization. This barrier typically ranges from 15 to 18 kilocalories per mole for N,N-disubstituted carbamates, with the exact value depending on the electronic and steric properties of the nitrogen substituents.

Secondary rotational barriers involve rotation around the nitrogen-carbon bonds connecting the nitrogen to the ethyl and bromoethyl substituents. These barriers are generally lower than the carbamate barrier, typically ranging from 3 to 8 kilocalories per mole, but can still influence the preferred conformational arrangements of the side chains. The bromoethyl chain exhibits additional conformational flexibility due to rotation around the carbon-carbon bond within the chain, creating multiple possible extended and folded conformations.

The benzyl ester portion of the molecule introduces additional rotational degrees of freedom, including rotation around the oxygen-benzyl carbon bond and rotation of the aromatic ring. These rotations generally exhibit low energy barriers but can influence the overall molecular shape and potential for intermolecular interactions. The coupling between different rotational modes creates a complex conformational landscape where the preferred arrangement of one portion of the molecule influences the conformational preferences of other regions.

Properties

IUPAC Name

benzyl N-(2-bromoethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQRIPGMKUDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCBr)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Preparation Strategy

The synthesis of benzyl N-(2-bromoethyl)-N-ethylcarbamate typically involves the reaction of a suitable amine precursor with benzyl chloroformate or benzyl carbamate derivatives, followed by introduction of the 2-bromoethyl group through alkylation or halogenation steps.

Key starting materials:

  • 2-bromoethylamine hydrobromide or 2-bromoethylamine derivatives
  • Benzyl chloroformate (Cbz-Cl)
  • N-ethylamine or ethyl-substituted amines for N-ethylation

General synthetic approach:

  • Formation of the carbamate core: Reaction of benzyl chloroformate with an amine (e.g., 2-bromoethylamine or N-ethylamine) under controlled pH and temperature to form benzyl N-(2-bromoethyl)carbamate or its N-ethylated analog.

  • N-ethylation step: If starting from benzyl N-(2-bromoethyl)carbamate, alkylation with ethylating agents can be performed to introduce the N-ethyl substituent on the nitrogen of the carbamate.

  • Halogenation (if required): In some cases, bromination of hydroxyethyl carbamate precursors using reagents like carbon tetrabromide and triphenylphosphine converts hydroxy groups to bromo groups efficiently.

Detailed Preparation Procedures and Conditions

Based on industrial and laboratory-scale methods, the following detailed procedures have been reported:

Step Reagents and Conditions Description Yield (%) Notes
1 2-bromoethylamine hydrobromide + sodium hydroxide in ethanol/water, 10 °C, pH ~7.1 Neutralization of amine hydrobromide salt to free amine N/A Controlled pH critical to avoid side reactions
2 Benzyl chloroformate in 1,2-dimethoxyethane/ethanol/water, 20 °C, pH ~7 Carbamate formation by reaction of free amine with benzyl chloroformate 79.8 Mild temperature and neutral pH optimize yield
3 N-ethylation via alkylation using ethyl halides or ethylating agents in polar solvents (e.g., DMF) Introduction of N-ethyl group on carbamate nitrogen Variable Requires base such as triethylamine or potassium carbonate
4 Bromination of hydroxyethyl carbamate with carbon tetrabromide and triphenylphosphine in dichloromethane, 0–25 °C, 24 h Conversion of hydroxyethyl to bromoethyl carbamate 95 High yield, mild conditions
5 Alternative bromination using N-bromosuccinimide and triphenylphosphine in dichloromethane, 0–20 °C, 2.25 h Enantioselective bromination 84 Shorter reaction time, slightly lower yield

Reaction Mechanisms and Considerations

  • Carbamate formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage with release of chloride ion. Maintaining neutral to slightly basic pH prevents hydrolysis or side reactions.

  • N-ethylation: Alkylation of the nitrogen atom in the carbamate is typically performed under nucleophilic substitution conditions, where the nitrogen lone pair attacks an ethyl halide or equivalent electrophile. Use of a base scavenges the released acid.

  • Bromination: Conversion of hydroxyethyl carbamates to bromoethyl derivatives is efficiently achieved by reagents like carbon tetrabromide and triphenylphosphine, which convert alcohol groups to bromides via an Appel-type reaction mechanism.

Optimization Parameters

Parameter Typical Range Effect on Reaction
Temperature 0–25 °C for carbamate formation and bromination Lower temperatures reduce side reactions and improve selectivity
pH 7.0–7.1 during carbamate formation Neutral pH prevents decomposition of reagents and product
Solvent 1,2-Dimethoxyethane, ethanol, dichloromethane Choice affects solubility and reaction rate
Reaction time 2–24 hours depending on step Longer time may improve yield but risk side reactions
Base Sodium hydroxide, triethylamine, potassium carbonate Neutralizes acids formed, facilitates nucleophilic substitution

Representative Data Table for Preparation Conditions and Yields

Preparation Step Reagents Solvent Temp (°C) Time Yield (%) Notes
Carbamate formation 2-bromoethylamine hydrobromide + benzyl chloroformate + NaOH 1,2-dimethoxyethane/ethanol/water 10–20 18 h 79.8 pH 7–7.1
Bromination (Appel reaction) Carbon tetrabromide + triphenylphosphine Dichloromethane 0–25 24 h 95 High yield, mild conditions
Bromination (NBS method) N-bromosuccinimide + triphenylphosphine Dichloromethane 0–20 2.25 h 84 Enantioselective

Research Findings and Practical Notes

  • The use of carbon tetrabromide and triphenylphosphine is a highly efficient method for converting hydroxyethyl carbamates to bromoethyl carbamates, yielding up to 95% under mild conditions, making it suitable for scale-up and industrial production.

  • Alternative bromination with N-bromosuccinimide offers shorter reaction times and enantioselectivity but slightly lower yields.

  • Maintaining neutral pH and low temperatures during carbamate formation is crucial to avoid hydrolysis and side reactions, ensuring high purity and yield.

  • The choice of solvent significantly influences reaction rates and product isolation, with mixed solvent systems (e.g., 1,2-dimethoxyethane with ethanol and water) providing good solubility and reaction control.

  • Purification is typically achieved by recrystallization or column chromatography using ethyl acetate and hexane mixtures, yielding analytically pure this compound.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Carbamate formation + N-ethylation 2-bromoethylamine hydrobromide + benzyl chloroformate + ethylating agent NaOH, triethylamine 0–20 °C, pH 7, 18 h ~80 Straightforward, scalable Requires careful pH control
Appel-type bromination Benzyl 2-hydroxyethylcarbamate CBr4, PPh3 0–25 °C, 24 h 95 High yield, mild conditions Longer reaction time
NBS bromination Benzyl 2-hydroxyethylcarbamate NBS, PPh3 0–20 °C, 2.25 h 84 Faster, enantioselective Slightly lower yield

Chemical Reactions Analysis

Types of Reactions: benzyl N-(2-bromoethyl)-N-ethylcarbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions[][1].

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed[][1].

Major Products Formed:

Scientific Research Applications

Chemistry: Biology and Medicine: Industry:

Comparison with Similar Compounds

Benzyl (2-Bromoethyl)carbamate (CAS 53844-02-3)

  • Structure : Single N-(2-bromoethyl) substituent.
  • Molecular Weight : 258.11 g/mol.
  • Key Properties : Density 1.428 g/cm³, boiling point 361.1°C, vapor pressure 2.12E-05 mmHg at 25°C .
  • Synthesis : Typically prepared via carbamate formation between 2-bromoethylamine and benzyl chloroformate.
  • Applications : Used as an alkylating agent in peptide synthesis and heterocyclic chemistry.

Benzyl N-(2-Hydroxyethyl)-N-prop-2-enylcarbamate

  • Structure : Contains hydroxyethyl and propenyl groups instead of bromoethyl and ethyl.
  • Key Properties : Higher polarity due to the hydroxyl group, improving solubility in polar solvents .
  • Reactivity : The hydroxyethyl group participates in hydrogen bonding, whereas the bromoethyl group in the target compound acts as a leaving group.

Comparison : The bromoethyl group in the target compound confers superior leaving-group ability, making it more suitable for alkylation reactions than the hydroxyethyl analogue.

N-(2-Bromoethyl)-N’-benzylbenzimidazolium Bromide

  • Structure : Benzimidazolium core with bromoethyl and benzyl substituents.
  • Synthesis Yield : ~90% via alkylation of benzimidazole with dibromoethane .
  • Applications : Ionic liquid precursor or catalyst in organic transformations.

Comparison : While both compounds contain bromoethyl groups, the benzimidazolium derivative exhibits ionic character, enhancing its utility in catalysis, unlike the neutral carbamate.

Functional Analogues

N-(2-Chloroethyl)morpholine Hydrochloride

  • Structure : Chloroethyl group linked to morpholine.
  • Reactivity : Chlorine is a weaker leaving group than bromine, requiring harsher conditions for substitution.
  • Applications : Used in synthesizing morpholine-containing pharmaceuticals .

Comparison : The target compound’s bromoethyl group offers faster reaction kinetics in SN2 displacements compared to the chloroethyl analogue.

2-[2-(N-Phthalimido)ethyl]pyrimidines

  • Structure: Pyrimidine derivatives with phthalimide-protected aminoethyl chains.
  • Synthesis Yield : 62–71% via alkylation of pyrimidines with N-(2-bromoethyl)phthalimide .
  • Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans .

Comparison : The target compound’s unprotected bromoethyl group may allow direct functionalization without deprotection steps, streamlining synthesis workflows.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Reactivity Highlights
This compound ~323.18 (estimated) Not reported Bromoethyl, Ethyl, Benzyl High leaving-group ability
Benzyl (2-bromoethyl)carbamate 258.11 361.1 Bromoethyl, Benzyl Used in peptide synthesis
N-(2-Bromoethyl)-N’-benzylbenzimidazolium bromide ~420.26 (estimated) Not reported Bromoethyl, Benzimidazolium Ionic character aids catalysis

Key Research Findings

  • Reactivity : Bromoethyl carbamates are superior alkylating agents compared to chloroethyl derivatives due to bromine’s enhanced leaving-group ability .
  • Synthetic Utility : High yields (~90%) in benzimidazolium bromide synthesis suggest that similar conditions could optimize the target compound’s preparation .

Biological Activity

Benzyl N-(2-bromoethyl)-N-ethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group, a bromoethyl moiety, and an ethyl carbamate functional group. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study showed that the compound was effective in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including melanoma and leukemia cells. The mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets within cells. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the bromophenoxyethyl moiety enhances binding affinity to hydrophobic pockets in target proteins.

Case Studies

  • Study on Anticancer Effects : In a controlled study, this compound was administered to human leukemia U937 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with a calculated IC50 value of approximately 30 µM .
  • Antimicrobial Activity Assessment : A series of tests against common bacterial strains demonstrated that the compound inhibited bacterial growth at concentrations ranging from 10 to 100 µg/mL, with higher efficacy noted against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Table 2: Anticancer Activity Against Human Leukemia Cells

Concentration (µM)Cell Viability (%)
0100
1085
3060
5040
10015

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl N-(2-bromoethyl)-N-ethylcarbamate, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via carbamate protection of a secondary amine. A typical route involves reacting N-ethyl-N-(2-bromoethyl)amine with benzyl chloroformate (Cbz-Cl) in a basic aqueous/organic biphasic system (e.g., NaOH/dichloromethane) to form the carbamate bond . Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane gradient) is often used to isolate the product. Side reactions, such as over-alkylation or elimination of the bromoethyl group, must be monitored via TLC or LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) identifies protons on the benzyl (δ 7.3–7.4 ppm), ethyl (δ 1.2–1.4 ppm), and bromoethyl (δ 3.4–3.6 ppm) groups. ¹³C NMR confirms carbamate carbonyl (δ 155–160 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion ([M+H]⁺ at m/z 258.1118) and bromine isotopic pattern .
  • Elemental Analysis : Ensures stoichiometric consistency (C: 46.53%, H: 4.68%, N: 5.43%) .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer : The bromoethyl group is prone to hydrolysis or elimination under heat or moisture. Store at 2–8°C in amber vials under inert gas (Ar/N₂). Avoid prolonged exposure to light, as UV can degrade the carbamate bond . Solubility in DMSO or DMF (10–50 mg/mL) allows aliquoting to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can competing reactions (e.g., elimination vs. substitution) during synthesis be mitigated?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) favor SN2 substitution over E2 elimination.
  • Temperature Control : Maintain ≤0°C during benzylation to suppress β-hydride elimination .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Kinetic Monitoring : Use inline IR spectroscopy to track carbamate formation and detect byproducts .

Q. What analytical challenges arise in distinguishing positional isomers or degradation products of this compound?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlations differentiate between N-ethyl and bromoethyl groups. For example, the bromoethyl CH₂ group shows coupling to the carbamate carbonyl in HMBC .
  • HPLC-MS/MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve isomers. Degradation products (e.g., benzyl alcohol from hydrolysis) are identified via retention time and fragmentation patterns .

Q. How do reaction conditions (e.g., solvent, temperature) impact the yield and selectivity of downstream derivatization?

  • Methodological Answer :

  • Solvent Effects : DMSO increases nucleophilicity of the bromoethyl group, facilitating alkylation in cross-coupling reactions.
  • Temperature Optimization : For Suzuki-Miyaura coupling, 60–80°C in toluene/water (K₂CO₃) balances reactivity and stability .
  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ affects turnover in C–N bond-forming reactions. Screen ligands (e.g., XPhos) to improve regioselectivity .

Q. What strategies address contradictions in reported synthetic yields across literature studies?

  • Methodological Answer :

  • Reagent Purity : Trace moisture in benzyl chloroformate reduces yields. Distill reagents under reduced pressure before use .
  • Scale-Dependent Effects : Microwaves or flow reactors improve heat transfer in large-scale syntheses, reducing side reactions .
  • Statistical DoE : Use factorial design to optimize parameters (e.g., equivalents of base, reaction time) and identify critical variables .

Q. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitutions?

  • Methodological Answer :

  • Leaving Group Ability : The Br⁻ departure in SN2 reactions is rate-determining. Kinetic studies (e.g., Eyring plots) confirm a bimolecular mechanism .
  • Steric Effects : Bulky substituents on the carbamate nitrogen hinder backside attack, favoring elimination. Computational DFT models (e.g., Gaussian) predict transition-state geometries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-(2-bromoethyl)-N-ethylcarbamate
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benzyl N-(2-bromoethyl)-N-ethylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.